molecular formula C17H21FN4O2 B2588295 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034612-94-5

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2588295
CAS No.: 2034612-94-5
M. Wt: 332.379
InChI Key: RMJLTKHVTNYCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). This compound acts through covalent, irreversible binding to a specific cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways. Research indicates its primary application is in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where it induces apoptosis and inhibits proliferation (source) . Its distinct molecular structure, featuring a pyrazolylurea core and a tetrahydropyran moiety, is engineered to enhance selectivity and pharmacokinetic properties. This makes it a valuable chemical probe for dissecting BTK-dependent signaling in immunological and oncological contexts, providing insights for the development of novel targeted therapeutics (source) .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-14-6-4-13(5-7-14)9-19-17(23)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,10-11,16H,1-3,8-9,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLTKHVTNYCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Oxan-2-yl Group: The oxan-2-yl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with an appropriate oxan-2-yl halide.

    Formation of the Urea Moiety: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound, such as alcohols or amines.

    Substitution Products: Compounds where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Compound A : 1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea (CAS: 894502-73-9)

  • Substituents : 4-fluorobenzyl on pyrazole; 3-acetylphenyl on urea.
  • Key Differences : The acetylphenyl group introduces a ketone, increasing electrophilicity. The lack of a tetrahydropyranyl group reduces solubility compared to the target compound.
  • Pharmacological Relevance : Similar urea-pyrazole structures are associated with kinase inhibition and antimicrobial activity .

Compound B : 1-{1-[3-(4-Fluoro-phenyl)-propyl]-piperidin-4-ylmethyl}-3-[3-(1-methyl-1H-tetrazol-5-yl)-phenyl]-urea

  • Substituents : Piperidine-linked fluorophenylpropyl and tetrazolylphenyl groups.
  • Key Differences : The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity. The piperidine moiety introduces basicity, contrasting with the neutral oxan-2-yl group in the target compound .

Compounds with Fluorophenyl and Heterocyclic Motifs

Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Substituents : Multiple fluorophenyl groups; thiazole core.

Compound D : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

  • Substituents : Chlorophenyl groups; pyrazolone core.
  • Key Differences : Chlorine substituents increase lipophilicity (higher logP) compared to fluorine. Pyrazolone introduces a ketone, altering electronic properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
logP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (lower lipophilicity) ~4.1 (high lipophilicity)
Hydrogen-Bond Donors 2 (urea NH) 2 (urea NH) 2 (urea NH) 0 (thiazole)
Solubility Moderate (oxan-2-yl enhances) Low (acetylphenyl reduces) Moderate (tetrazole aids) Low (thiazole/chlorine)
Metabolic Stability High (fluorine resists oxidation) Moderate (acetyl susceptible) High (tetrazole stabilizes) Low (chlorine may slow metabolism)

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18FN_3O with a molecular weight of approximately 299.33 g/mol. The structure features a fluorophenyl group, a pyrazole moiety, and an oxane ring, which contribute to its biological activity.

Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea may exhibit their biological activity through the following mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been identified as selective inhibitors of various kinases, including p38 MAP kinase, which plays a critical role in inflammatory responses and cellular stress responses .
  • Modulation of Receptor Activity : The presence of the oxane moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)5.6
HeLa (Cervical)3.2
MCF7 (Breast)4.8

These results indicate a promising anticancer potential, warranting further investigation into its efficacy and safety profiles.

In Vivo Studies

Preclinical studies have shown that administration of the compound in animal models leads to a reduction in tumor growth rates and improved survival outcomes. For example, a study involving xenograft models demonstrated:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment with the compound compared to control groups.
  • Survival Rate Improvement : The survival rate among treated animals was notably higher than that of untreated controls.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. The study reported:

  • Mechanism Exploration : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
  • Pharmacokinetics : The pharmacokinetic profile revealed good oral bioavailability and favorable distribution characteristics, making it a candidate for further development as an oral therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.